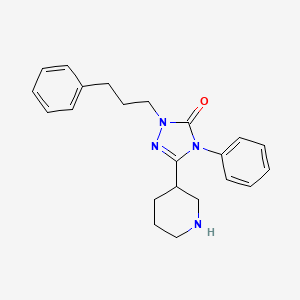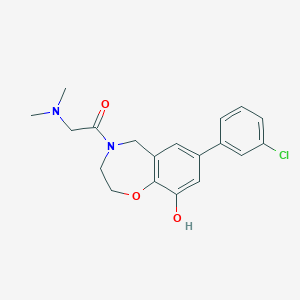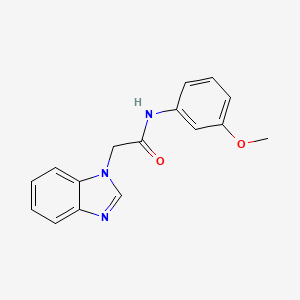![molecular formula C25H32N2O2 B5490134 2-[(3-methoxy-1-piperidinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5490134.png)
2-[(3-methoxy-1-piperidinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3-methoxy-1-piperidinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and alkaloids . The compound also includes functional groups such as carbonyl, methoxy, and indanamine, which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The carbonyl group consists of a carbon atom double-bonded to an oxygen atom, and the methoxy group includes a carbon atom single-bonded to an oxygen atom, which is in turn bonded to a hydrogen atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple reactive functional groups. The carbonyl group is particularly reactive and can undergo nucleophilic addition reactions . The piperidine ring can participate in substitution reactions, and the methoxy group can be involved in elimination reactions .Direcciones Futuras
The future research directions for this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the importance of piperidine derivatives in pharmaceuticals, this compound could have potential applications in drug development .
Propiedades
IUPAC Name |
(3-methoxypiperidin-1-yl)-[2-[methyl(2-phenylethyl)amino]-1,3-dihydroinden-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-26(16-14-20-9-4-3-5-10-20)25(17-21-11-6-7-12-22(21)18-25)24(28)27-15-8-13-23(19-27)29-2/h3-7,9-12,23H,8,13-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDBSYXNNHJTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)N4CCCC(C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B5490053.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5490061.png)
![N-methyl-6-(1-methyl-1H-imidazol-2-yl)-N-[(3-methyl-2-thienyl)methyl]pyridazin-3-amine](/img/structure/B5490064.png)
![N-cyclopropyl-1'-[(5-cyclopropylisoxazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5490071.png)


![7-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490083.png)
![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5490097.png)
![2-methyl-N-[3-(4-methylphenyl)propyl]propanamide](/img/structure/B5490102.png)
![8-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5490106.png)
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5490113.png)

![[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methylbenzoate](/img/structure/B5490123.png)
![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5490139.png)
